L-Lysyl-O-benzyl-L-serine
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Overview
Description
L-Lysyl-O-benzyl-L-serine is a compound that combines the amino acids lysine and serine, with a benzyl group attached to the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-O-benzyl-L-serine typically involves the protection of the amino groups of lysine and serine, followed by the coupling of these protected amino acids. One common method is the use of benzyl chloroformate to protect the amino group of serine, forming O-benzyl-L-serine . The lysine residue can be protected using a similar strategy, and the two protected amino acids are then coupled using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to remove the benzyl group, yielding L-lysyl-L-serine.
Substitution: The benzyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: L-lysyl-L-serine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Lysyl-O-benzyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mechanism of Action
The mechanism of action of L-Lysyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain targets, potentially modulating their activity. The lysine and serine residues can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
L-lysyl-L-serine: Lacks the benzyl group, resulting in different chemical properties and biological activity.
O-benzyl-L-serine: Contains only the benzylated serine residue, without the lysine component.
Nɛ-benzyloxycarbonyl-L-lysyl-morpholine-2,5-dione: A related compound with a different protecting group and structure.
Uniqueness
L-Lysyl-O-benzyl-L-serine is unique due to the presence of both lysine and benzylated serine residues, which confer distinct chemical and biological properties. The benzyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications .
Properties
CAS No. |
921934-32-9 |
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Molecular Formula |
C16H25N3O4 |
Molecular Weight |
323.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 |
InChI Key |
PFDALMCUYCOUDX-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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